molecular formula C9H10N2O4 B181573 N-(2-Methoxy-5-nitrophenyl)acetamide CAS No. 33721-54-9

N-(2-Methoxy-5-nitrophenyl)acetamide

Cat. No.: B181573
CAS No.: 33721-54-9
M. Wt: 210.19 g/mol
InChI Key: LNEITKYWXMCTLP-UHFFFAOYSA-N
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Description

N-(2-Methoxy-5-nitrophenyl)acetamide: is a chemical compound with the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol . It is characterized by the presence of a methoxy group and a nitro group attached to a phenyl ring, which is further connected to an acetamide group. This compound is primarily used for research and development purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxy-5-nitrophenyl)acetamide typically involves the reaction of 2-methoxy-5-nitroaniline with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale acetylation reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: N-(2-Methoxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Route:

  • Dissolution : 2-Methoxy-5-nitroaniline is dissolved in an appropriate solvent (e.g., ethanol).
  • Reaction : Acetic anhydride is added to the solution to acetylate the amine.
  • Isolation : The product is purified through crystallization or chromatography.

Chemistry

  • Intermediate for Synthesis : N-(2-Methoxy-5-nitrophenyl)acetamide serves as an intermediate in synthesizing more complex organic compounds. Its nitro group can undergo reduction to form amines, which are valuable in further chemical transformations.

Biology

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially useful in developing new antibiotics.
  • Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

Medicine

  • Drug Development : The compound is being explored for its potential in drug development, particularly as a scaffold for creating new therapeutic agents targeting specific diseases. Its structural features may enhance the bioavailability and efficacy of drug candidates.

Case Studies

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Research : In a model of induced inflammation, this compound demonstrated a reduction in pro-inflammatory cytokines. This supports its application in developing anti-inflammatory therapies .
  • Drug Delivery Systems : Research involving conjugates of this compound with cytotoxic agents showed promise in targeted drug delivery mechanisms, enhancing the specificity and efficacy of treatments for cancer cells .

Mechanism of Action

The mechanism of action of N-(2-Methoxy-5-nitrophenyl)acetamide is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure. The nitro group may undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific combination of functional groups (methoxy and nitro) on the phenyl ring, which imparts distinct chemical reactivity and potential biological activities .

Biological Activity

N-(2-Methoxy-5-nitrophenyl)acetamide is an organic compound notable for its diverse biological activities. This article aims to explore its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10N2O3C_{10}H_{10}N_{2}O_{3} and a molecular weight of approximately 210.1867 g/mol. The compound features a nitrophenyl group substituted at the 2-position with a methoxy group and an acetamide functional group. This structural configuration contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The nitro group is known for its electron-withdrawing properties, which can enhance the compound's reactivity in biochemical pathways. Additionally, the methoxy group may influence solubility and facilitate interactions with biological macromolecules.

Key Mechanisms

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
  • Protein-Ligand Interactions : It forms stable complexes with proteins, potentially altering their function and activity.
  • Antitumor Activity : Preliminary studies suggest that it may exhibit cytotoxic effects against cancer cell lines.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antiproliferative Effects :
    • In vitro studies have demonstrated significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) cells. For instance, compounds derived from similar structures have shown IC50 values in the nanomolar range, indicating potent activity against tumor cells .
    CompoundCell LineIC50 (nM)
    This compoundMCF-710 - 33
    CA-4 (reference)MCF-73.9
  • Tubulin Destabilization :
    • Similar compounds have been reported to interact with tubulin at the colchicine-binding site, leading to disruption of microtubule polymerization . This mechanism is crucial for their antitumor properties.
  • Antimicrobial Activity :
    • The compound has shown potential antimicrobial effects against various bacterial strains, suggesting its utility in developing new antibacterial agents .
  • Anti-inflammatory Properties :
    • Some derivatives have been investigated for anti-inflammatory activities, indicating broader therapeutic potential beyond oncology.

Case Studies

Several studies have highlighted the biological efficacy of this compound and related compounds:

  • Study on Antiproliferative Activity : A study published in MDPI reported that derivatives of this compound exhibited significant antiproliferative effects in breast cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest at G2/M phase .
  • Enzyme Interaction Studies : Research conducted on enzyme inhibition revealed that this compound could effectively inhibit certain metabolic enzymes, leading to altered cellular metabolism in treated cells .

Properties

IUPAC Name

N-(2-methoxy-5-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-6(12)10-8-5-7(11(13)14)3-4-9(8)15-2/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEITKYWXMCTLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067792
Record name Acetamide, N-(2-methoxy-5-nitrophenyl)-
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Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33721-54-9
Record name N-(2-Methoxy-5-nitrophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33721-54-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(2-methoxy-5-nitrophenyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Acetaniside, 5'-nitro-
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Record name Acetamide, N-(2-methoxy-5-nitrophenyl)-
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Record name Acetamide, N-(2-methoxy-5-nitrophenyl)-
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Record name N-(2-methoxy-5-nitrophenyl)acetamide
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Synthesis routes and methods I

Procedure details

504 g (3 mol) of 2-amino-4-nitro-1-methoxybenzene are introduced into 860 ml of acetic acid and 600 ml of water (or the combined main filtrate and first wash filtrate of a previous batch) and the mixture is heated to 80° C. 358 g (3.2 mol) of acetic anhydride are added dropwise in the course of 10 minutes. The mixture is subsequently stirred at 80° C. for 4 hours, and then cooled to room temperature, while stirring, by removing the heating bath and finally to 15° C. The pale yellow needles which have precipitated are filtered off with suction, washed with 300 ml of 60% strength acetic acid and 1500 ml of water in several portions and dried.
Quantity
504 g
Type
reactant
Reaction Step One
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860 mL
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reactant
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Name
Quantity
600 mL
Type
solvent
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Quantity
358 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Methoxy-5-nitroaniline 23 (13.17 gm, 0.078 moles) was dissolved in 60 ml tetrahydrofuran (THF) at room temperature under argon. Acetic anhydride (11.1 ml, 0.118 moles) was added. An orange solution was formed. The mixture was evaporated under reduced pressure, and kept under vacuum overnight to give N-(2-Methoxy-5-nitrophenyl)acetamide 24 (1H NMR (CDCl3) δ 9.20, 1H, br s; 7.99, 1H, d; 6.95, 1H, d; 4.02, 3H, s; 3.12, 1H, s; 2.26, 3H, s), which was suspended in 115 ml ethanol. 5% Palladium on carbon (8.05 gm) was added, followed by the slow addition of 8.05 ml hydrazine hydrate (1 ml/5 minutes). After 90 minutes of heating, TLC indicated the reduction was complete. The mixture was filtered and the cake was washed with six 100 ml portions of methanol. The combined filtrate was concentrated under reduced pressure, taken up in 100 ml methanol and filtered again through Celite. The filtrate was concentrated to an oil and triturated with DCM and methanol to give crystals of N-(3-amino-6-methoxyphenyl)acetamide 25 (12.8 gm, 91% from 23) in two crops. 1H NMR (CDCl3) δ 7.85, 1H, m; 7.80, 1H, br s; 6.67, 1H, d; 6.37, 1H, dd; 3.79, 3H, s; 3.5, 2H, br; 2.17, 3H, s.
Quantity
13.17 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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